

In Vivo Toxicity of Satratoxin H in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: Satratoxin H

Cat. No.: B1236176

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Executive Summary: **Satratoxin H**, a potent macrocyclic trichothecene mycotoxin produced by the fungus *Stachybotrys chartarum*, poses a significant health risk to both humans and animals.[1][2][3] Often associated with water-damaged buildings, this toxin is a subject of intense research due to its severe effects following ingestion, inhalation, or dermal contact.[1] [2] This document provides a comprehensive technical overview of in vivo toxicity studies of **Satratoxin H** in animal models. It summarizes key quantitative toxicity data, details common experimental protocols, and elucidates the molecular mechanisms and signaling pathways underlying its toxicity through structured data tables and visual diagrams. This guide is intended for researchers, scientists, and professionals in drug development and toxicology.

Quantitative Toxicity Data

The toxicity of **Satratoxin H** has been evaluated in various animal models, primarily mice, to determine lethal and sublethal doses. The data highlights its high potency, particularly when administered systemically.

Table 1: Acute Lethality of **Satratoxin H** in Mice

Animal Model	Administration Route	LD ₅₀ (Median Lethal Dose)	Reference
Mice	Injection (unspecified)	1.0 - 1.4 mg/kg	[1]
Mice	Unspecified	5.69 mg/kg	[4]

For context, studies on the closely related Satratoxin G (SG) provide valuable insight into non-lethal toxic endpoints, especially via the inhalation route, which is highly relevant for human exposure scenarios in contaminated environments.

Table 2: Non-Lethal Toxicity of Satratoxin G (Intranasal Instillation in Mice)

Parameter	Dose	Observation Time	Effect	Reference
No-Observed-Effect Level (NOEL)	5 µg/kg	24 hours	No observable apoptosis of olfactory sensory neurons.	[5][6][7]
Lowest-Observed-Effect Level (LOEL)	25 µg/kg	24 hours	Apoptosis of olfactory sensory neurons initiated.	[5][6][7]
Single Acute Dose	500 µg/kg	3 days	Maximum atrophy of the olfactory epithelium.	[5][7]
Repeated Sub-acute Dose	100 µg/kg/day for 5 days	5 days	Cumulative effects leading to significant olfactory epithelium atrophy.	[5][7]

Experimental Protocols for In Vivo Assessment

Standardized protocols are crucial for the reliable assessment of **Satratoxin H** toxicity. The following sections detail the methodologies commonly employed in animal studies.

Animal Models

The most frequently used animal models in **Satratoxin H** research are rodents, due to their well-characterized physiology and the availability of genetic strains.

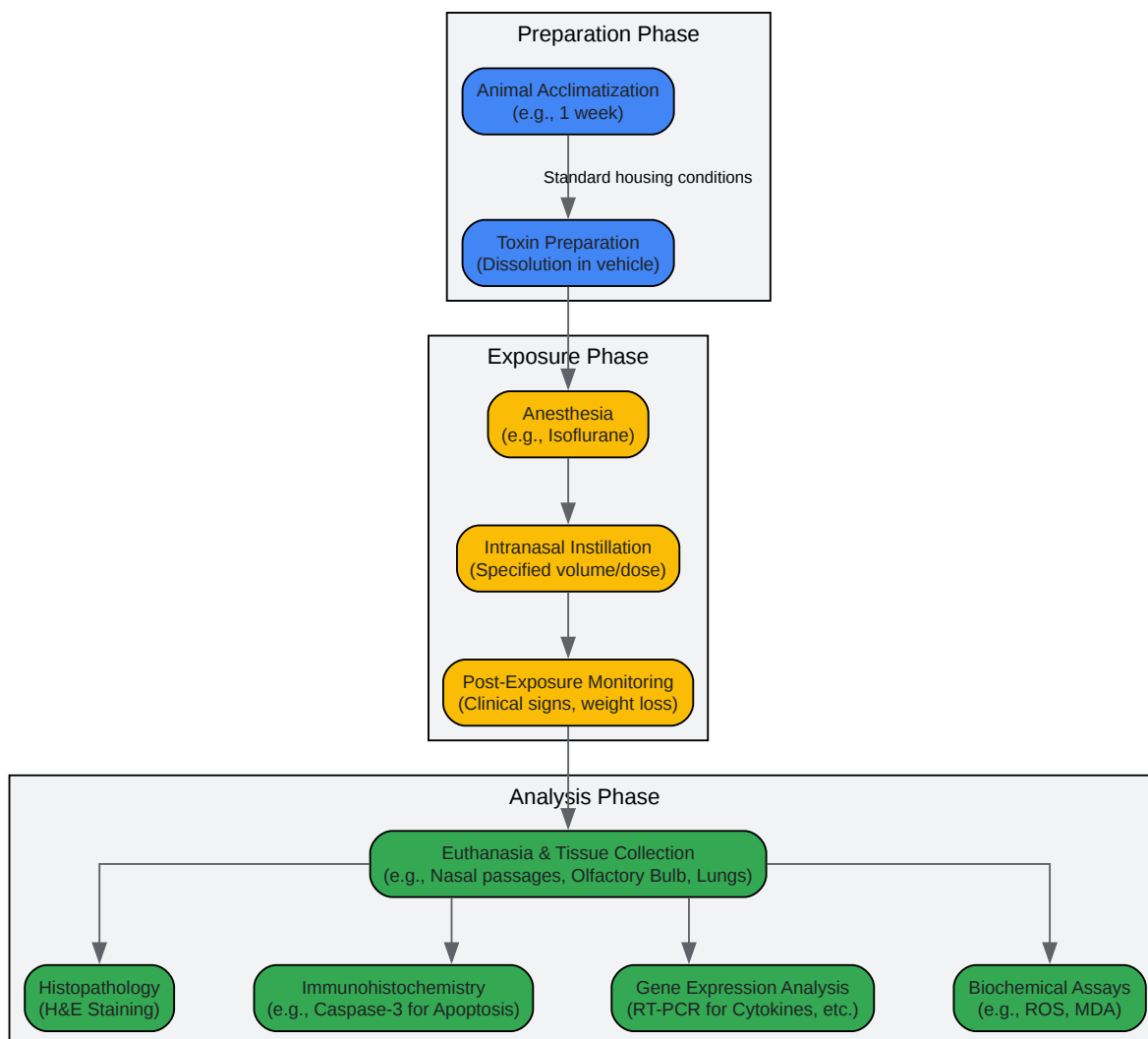
- Mice: Various strains, including BALB/c and C57BL/6J, are used to investigate immune responses and pulmonary clearance.[8]
- Rats: Utilized for neurotoxicity and general toxicology studies.[9]

Administration Routes

The route of administration is selected based on the potential human exposure scenario being modeled.

- Intranasal (IN) Instillation: This method models inhalation exposure. A known concentration of **Satratoxin H**, typically dissolved in a vehicle like saline or ethanol, is instilled directly into the nasal passages of an anesthetized animal. This route has been instrumental in studying the neurotoxic and inflammatory effects on the olfactory system.[5][10]
- Intratracheal (IT) Instillation: This route delivers the toxin directly to the lungs, bypassing the nasal filtration system. It is used to study acute lung injury, inflammation, and pulmonary hemorrhage.[8][11]
- Injection (Intraperitoneal - IP): IP injection is used to study systemic toxicity and determine the LD₅₀. It ensures the entire dose enters circulation, though it does not model a typical environmental exposure route.[1]

Experimental Workflow for Intranasal Toxicity Study

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Endpoint Analysis

A multi-faceted approach is used to quantify the toxic effects of **Satratoxin H**.

- **Histopathology:** Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine cellular architecture, identify lesions, inflammation, hemorrhage, and necrosis.[4][10]
- **Apoptosis Detection:** Immunohistochemistry for activated caspase-3 is a common method to identify apoptotic cells.[5] Gene expression analysis of pro-apoptotic markers like Bax, p53, and FasL via real-time PCR (RT-PCR) provides quantitative data on the apoptotic signaling cascade.[5][7]
- **Inflammation Assessment:** The inflammatory response is quantified by measuring the mRNA levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1) and chemokines in affected tissues.[5][7]
- **Oxidative Stress Measurement:** The generation of reactive oxygen species (ROS) and levels of malondialdehyde (MDA), a marker of lipid peroxidation, are measured in tissue homogenates to assess oxidative damage.[4]

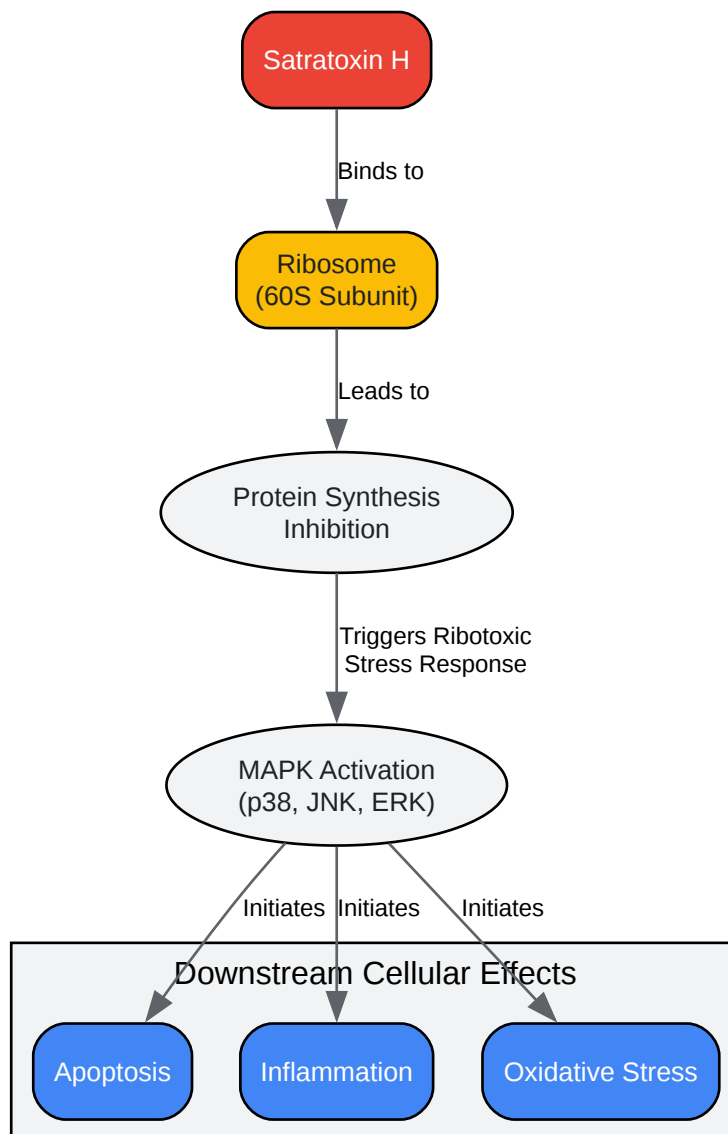
Molecular Mechanisms and Signaling Pathways

Satratoxin H, like other trichothecenes, exerts its toxicity by initiating a cascade of intracellular events starting at the ribosome. This primary insult triggers multiple downstream signaling pathways that lead to inflammation, apoptosis, and cellular damage.

Ribotoxic Stress Response

The foundational mechanism of trichothecene toxicity is the inhibition of protein synthesis.[5][12] **Satratoxin H** binds to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and blocks polypeptide chain elongation. This disruption of translation is sensed by the cell, triggering a "ribotoxic stress response" characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[5][12]

Core Mechanism: Satratoxin H-Induced Ribotoxic Stress



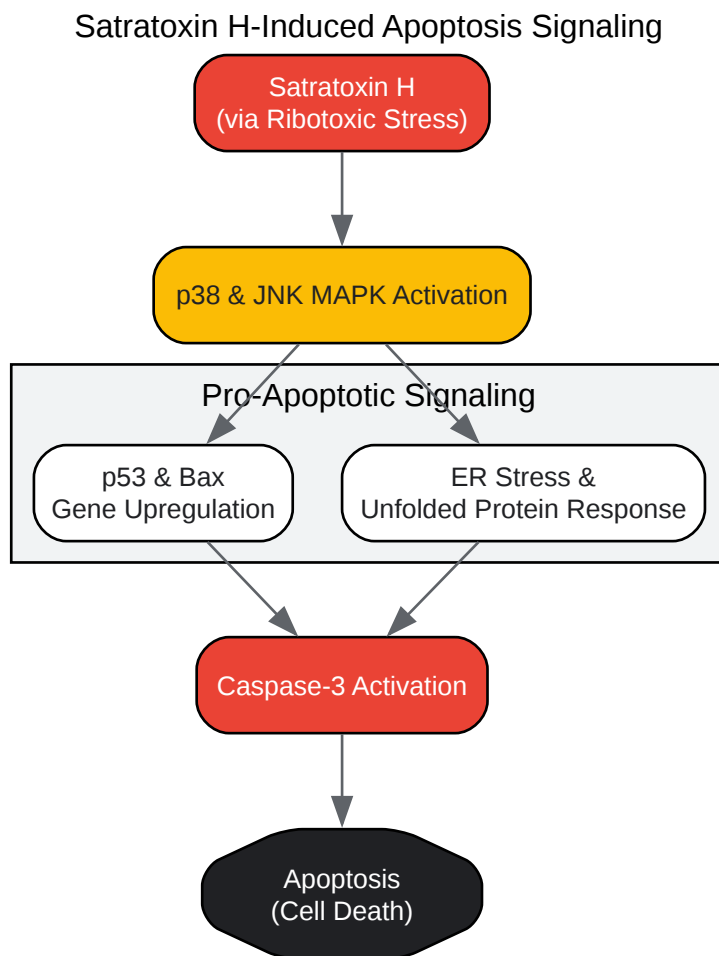
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Core Mechanism of **Satratoxin H**-Induced Ribotoxic Stress.

Apoptosis Induction

The activation of MAPKs, particularly p38 and JNK, is a critical step in **Satratoxin H**-induced apoptosis.[5] This leads to the upregulation of pro-apoptotic genes such as p53 and Bax.[5][9] Concurrently, **Satratoxin H** can induce endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR) signaling pathways.[13] These pathways converge on the

activation of effector caspases, like caspase-3, which execute the final stages of programmed cell death.[5][13]

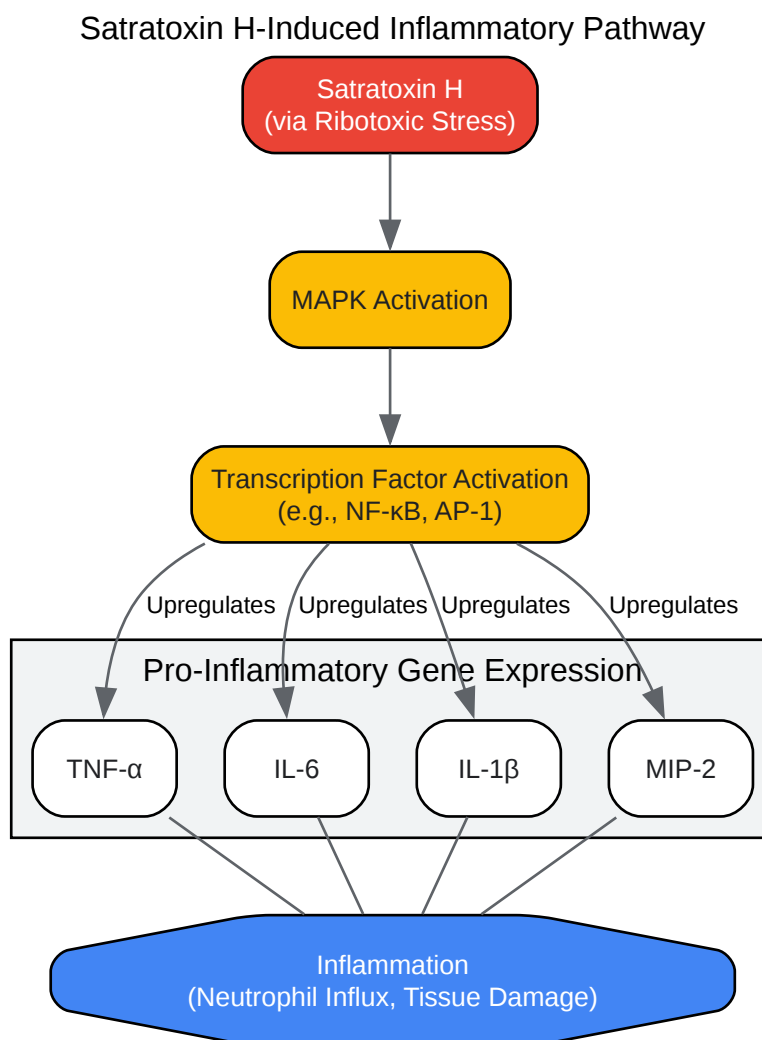


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Satratoxin H-Induced Apoptosis Signaling Cascade.

Inflammatory Response

In addition to causing cell death, the ribotoxic stress response triggers a potent inflammatory cascade. Activated MAPKs lead to the downstream activation of transcription factors like NF- κ B and AP-1. These factors then move into the nucleus and drive the expression of genes for pro-inflammatory cytokines (TNF- α , IL-6, IL-1) and chemokines (MIP-2).[5][7] The release of these mediators recruits immune cells, such as neutrophils, to the site of exposure, resulting in acute inflammation, tissue damage, and in severe cases, pulmonary hemorrhage.[5][10]



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Satratoxin H-Induced Inflammatory Response Pathway.

Oxidative Stress

Studies have demonstrated that **Satratoxin H** induces the production of ROS in neuronal cells. [4] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids (lipid peroxidation), proteins, and DNA, further contributing to apoptosis and cellular dysfunction.[4][12]

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References

- 1. Satratoxin-H - Wikipedia [en.wikipedia.org]
- 2. Satratoxin-H [chemeurope.com]
- 3. Production of Satratoxin G and H Is Tightly Linked to Sporulation in *Stachybotrys chartarum* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Satratoxin G from the Black Mold *Stachybotrys chartarum* Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Satratoxin G from the Black Mold *Stachybotrys chartarum* Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain | Semantic Scholar [semanticscholar.org]
- 8. Pulmonary Responses to *Stachybotrys chartarum* and Its Toxins: Mouse Strain Affects Clearance and Macrophage Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental lung mycotoxicosis in mice induced by *Stachybotrys atra* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. realltimelab.com [realltimelab.com]
- 12. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways [mdpi.com]
- 13. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Toxicity of Satratoxin H in Animal Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236176#in-vivo-toxicity-studies-of-satratoxin-h-in-animal-models]

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